N-tetracosanoylphytosphingosine

Description

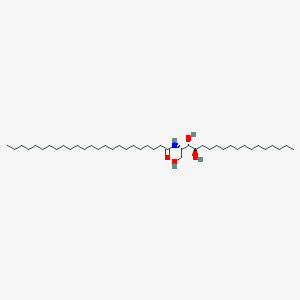

N-Tetracosanoylphytosphingosine (PubChem CID: 14653935) is a sphingolipid derivative characterized by a 24-carbon acyl chain (tetracosanoyl) linked to a phytosphingosine backbone. It has been identified as a novel metabolite in cooked cowpea (Vigna unguiculata) through non-targeted metabolomics studies using UPLC-MS platforms . Its abundance in cowpea is significantly higher compared to pigeon pea (Cajanus cajan) and common bean (Phaseolus vulgaris), with a reported p-value of 0.0002 in comparative analyses . Structurally, it belongs to the ceramide class, which plays critical roles in membrane integrity and cellular signaling.

Properties

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-41(46)43-39(38-44)42(47)40(45)36-34-32-30-28-26-16-14-12-10-8-6-4-2/h39-40,42,44-45,47H,3-38H2,1-2H3,(H,43,46)/t39-,40+,42-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESJDNWGTANZCC-LFVSMIGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901216287 | |

| Record name | (2S,3S,4R)-2-Tetracosanoylamino-1,3,4-octadecanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34437-74-6 | |

| Record name | (2S,3S,4R)-2-Tetracosanoylamino-1,3,4-octadecanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34437-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S,4R)-2-Tetracosanoylamino-1,3,4-octadecanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tetracosanoylphytosphingosine typically involves the acylation of phytosphingosine with tetracosanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes purification steps such as chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-tetracosanoylphytosphingosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Chemistry

- Model Compound : N-tetracosanoylphytosphingosine serves as a model compound for studying sphingolipid chemistry. It aids in understanding the interactions and properties of sphingolipids within biological membranes.

Biology

- Cell Membrane Studies : This compound is investigated for its role in maintaining the integrity and functionality of cell membranes. Research indicates that it integrates into lipid bilayers, influencing membrane fluidity and permeability .

- Lipid Models : Experimental studies have utilized this compound within lipid models to evaluate the effects of ceramide ratios on membrane organization. For instance, variations in the ceramide ratio have been shown to impact hydrogen bonding networks within lipid structures .

Medicine

- Therapeutic Potential : this compound is explored for its anti-inflammatory and apoptotic properties. Studies suggest that it may modulate signaling pathways related to cell growth and differentiation, indicating potential therapeutic applications in treating inflammatory diseases .

- Skin Barrier Function : In dermatological research, this compound has been evaluated for its ability to enhance skin barrier function. Its incorporation into formulations may improve hydration and reduce transepidermal water loss (TEWL), making it beneficial for skincare products targeting dry or damaged skin .

Industry

- Cosmetic Formulations : Due to its moisturizing properties, this compound is utilized in skincare products. It enhances the formulation's efficacy by providing a lipid barrier that protects against moisture loss while promoting skin health .

Data Tables

| Application Area | Specific Use | Findings/Insights |

|---|---|---|

| Chemistry | Model Compound | Aids in understanding sphingolipid interactions |

| Biology | Cell Membrane Studies | Influences membrane fluidity and permeability |

| Medicine | Therapeutic Potential | Exhibits anti-inflammatory properties |

| Industry | Cosmetic Formulations | Enhances moisture retention in skincare products |

Case Studies

- Cell Membrane Integrity :

- Skin Hydration :

- Therapeutic Applications :

Mechanism of Action

N-tetracosanoylphytosphingosine exerts its effects by integrating into cell membranes and modulating their properties. It interacts with specific molecular targets, such as enzymes involved in sphingolipid metabolism, and influences signaling pathways related to cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Key Findings :

- This compound’s saturated C24 chain contributes to higher thermotropic phase stability (melting point ~70°C) compared to unsaturated analogs like N-(15Z)-tetracosenoylsphingosine .

- In contrast to ceramides [NP] and [AP], which are critical for skin barrier asymmetry, this compound’s role in plant systems may involve stress response or nutrient storage .

2.2. Metabolites Co-Identified in Cowpea

Key Findings :

- Unlike this compound, 3-(all-trans-nonaprenyl)benzene-1,2-diol is a prenol lipid involved in bacterial Coenzyme Q synthesis, suggesting divergent metabolic roles in plants .

- Sitoindoside II, a triterpenoid, and tonkinelin, an alkaloid, lack the amphipathic structure of sphingolipids but share cowpea-specific abundance, indicating complementary bioactive roles in human health .

2.3. Functional Comparison with Dietary Sphingolipids

| Compound Name | Dietary Source | Health Implications |

|---|---|---|

| This compound | Cowpea, legumes | Potential skin barrier enhancement, anti-inflammatory |

| Sphingomyelin | Animal tissues | Cholesterol metabolism, neural function |

| Glucosylceramide | Grains, soy | Immune modulation, colorectal health |

Key Findings :

- This compound’s plant origin distinguishes it from animal-derived sphingomyelins, which are esterified with phosphocholine .

Biological Activity

N-tetracosanoylphytosphingosine, also referred to as ceramide-2 (phytosphingosine:n-C24:0), is a significant member of the sphingolipid family, particularly known for its role in cellular processes and skin barrier function. This article explores the biological activity of this compound, including its biochemical properties, enzymatic interactions, and implications in various biological systems.

This compound is characterized by its hydrophobic nature and is poorly soluble in water. It has a molecular formula of and an average molecular weight of approximately 668.13 g/mol. This compound is primarily found in Saccharomyces cerevisiae (baker's yeast) and is classified under phytoceramides, which are essential for maintaining cellular integrity and signaling pathways.

1. Cell Membrane Structure

This compound contributes to the structural integrity of cell membranes. It plays a crucial role in forming lipid bilayers, which are vital for cellular compartmentalization and function. The presence of ceramides in the membrane affects permeability and fluidity, essential for maintaining homeostasis.

2. Skin Barrier Function

Ceramides, including this compound, are integral to the skin's barrier function. They help to prevent transepidermal water loss (TEWL) and protect against environmental insults. Studies have shown that ceramide levels correlate with skin hydration and elasticity, making them critical for dermatological health.

Enzymatic Interactions

This compound is involved in several enzymatic reactions:

| Enzyme | Function | Gene Name | Molecular Weight (g/mol) |

|---|---|---|---|

| Alkaline ceramidase YDC1 | Hydrolyzes dihydroceramide to phytosphingosine; involved in heat stress response | YDC1 | 37,230.5 |

| Sphingosine N-acyltransferase LAG1 | Synthesizes ceramide from acyl-CoA and sphingosine; involved in aging processes | LAG1 | 48,454.1 |

| Sphingolipid C4-hydroxylase SUR2 | Hydroxylates C-4 in ceramide; involved in response to pathogens | SUR2 | 40,734.0 |

These enzymes facilitate the metabolism of sphingolipids, influencing various biological pathways such as apoptosis, cell proliferation, and inflammation.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various contexts:

- Skin Health : A clinical trial demonstrated that topical application of formulations containing ceramides improved skin hydration and barrier function in patients with atopic dermatitis .

- Cancer Research : Investigations into the role of sphingolipids have shown that this compound can influence cancer cell signaling pathways, potentially affecting tumor growth and metastasis .

- Metabolic Disorders : Research indicates that variations in ceramide composition may be linked to metabolic syndromes, suggesting that this compound could serve as a biomarker for metabolic health .

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing N-tetracosanoylphytosphingosine, and how can purity be validated?

- Methodology : Synthesis typically involves coupling tetracosanoic acid with phytosphingosine using carbodiimide-based activation. Purification via column chromatography (silica gel) is standard. Purity validation requires HPLC (C18 column, UV detection at 205 nm) and corroboration with H-NMR for structural confirmation. Ensure adherence to NIH preclinical reporting guidelines for replicability .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

- Methodology : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while H- and C-NMR identify acyl chain orientation and sphingoid backbone conformation. Infrared spectroscopy (IR) verifies amide bond formation. Cross-validate data with computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities .

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Use deuterated internal standards (e.g., d₇-phytosphingosine) to correct for matrix effects. Validate methods per FDA bioanalytical guidelines, including limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. What experimental design frameworks are suitable for studying this compound’s biological activity while controlling confounding variables?

- Methodology : Apply the PICO framework (Population: cell lines/animal models; Intervention: compound concentration/duration; Comparison: vehicle/controls; Outcome: biomarkers). Incorporate FINER criteria (Feasible sample size, Novel mechanistic hypotheses, Ethical approval) . Use randomized block designs to minimize batch effects in cell-based assays .

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

- Methodology : Conduct a systematic review with PRISMA guidelines to aggregate existing studies. Use meta-analysis (random-effects models) to assess heterogeneity. Validate hypotheses via siRNA knockdown or CRISPR-Cas9 gene editing to isolate pathways (e.g., ceramide synthase inhibition) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodology : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Assess outliers via Grubbs’ test and adjust for multiple comparisons (Bonferroni correction). Report uncertainties in instrumentation (e.g., pipetting error ±5%) .

Q. How should longitudinal stability studies of this compound be structured to ensure reproducibility?

- Methodology : Store samples under controlled conditions (e.g., −80°C, inert atmosphere). Perform accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS. Use Arrhenius kinetics to predict shelf life. Document deviations using electronic lab notebooks (ELNs) for audit trails .

Q. What strategies integrate multi-omics data to elucidate this compound’s role in lipid metabolism?

- Methodology : Combine lipidomics (LC-MS), transcriptomics (RNA-seq), and proteomics (LC-MS/MS) datasets. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify cross-talk. Validate findings with isotopic tracing (¹³C-glucose) to track lipid flux .

Methodological Considerations

- Data Transparency : Raw datasets (e.g., NMR spectra, MS chromatograms) must be archived in repositories like Figshare or Zenodo, annotated with metadata for independent validation .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for animal welfare reporting. Include power analyses to justify sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.